molecular formula C51H64F3N13O15 B10787679 Dnp-PLAYWAR (trifluoroacetate salt)

Dnp-PLAYWAR (trifluoroacetate salt)

Cat. No.: B10787679
M. Wt: 1156.1 g/mol
InChI Key: LZCVLSCLDFIVLH-FDXVXMCESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-PLAYWAR (trifluoroacetate salt) involves the stepwise assembly of the peptide chain, starting from the N-terminal dinitrophenol (Dnp) group. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids. The final product is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of Dnp-PLAYWAR (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Dnp-PLAYWAR (trifluoroacetate salt) primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases (MMPs). The hydrolysis of the peptide bond between specific amino acids results in the release of the Dnp group and the unquenching of tryptophan fluorescence .

Common Reagents and Conditions

The hydrolysis reactions involving Dnp-PLAYWAR (trifluoroacetate salt) typically require the presence of MMP-8 or MMP-26 enzymes. The reactions are carried out under physiological conditions, with optimal pH and temperature for enzyme activity .

Major Products

The major products of the hydrolysis reactions are the cleaved peptide fragments and the released Dnp group. The unquenched tryptophan fluorescence serves as a measurable indicator of enzyme activity .

Mechanism of Action

Dnp-PLAYWAR (trifluoroacetate salt) exerts its effects by serving as a substrate for MMP-8 and MMP-26. The enzymes cleave the peptide bond, releasing the Dnp group and unquenching the tryptophan fluorescence. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the active sites of MMP-8 and MMP-26, and the pathway involves the hydrolysis of the peptide bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dnp-PLAYWAR (trifluoroacetate salt) is unique due to its specific peptide sequence, which provides optimal substrate properties for MMP-8 and MMP-26. The presence of the Dnp group and tryptophan allows for sensitive fluorescence-based detection of enzyme activity .

Properties

Molecular Formula

C51H64F3N13O15

Molecular Weight

1156.1 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C49H63N13O13.C2HF3O2/c1-26(2)21-36(59-47(69)40-12-8-20-60(40)39-18-15-31(61(72)73)24-41(39)62(74)75)44(66)54-28(4)43(65)57-37(22-29-13-16-32(63)17-14-29)46(68)58-38(23-30-25-53-34-10-6-5-9-33(30)34)45(67)55-27(3)42(64)56-35(48(70)71)11-7-19-52-49(50)51;3-2(4,5)1(6)7/h5-6,9-10,13-18,24-28,35-38,40,53,63H,7-8,11-12,19-23H2,1-4H3,(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,68)(H,59,69)(H,70,71)(H4,50,51,52);(H,6,7)/t27-,28-,35-,36-,37-,38-,40-;/m0./s1

InChI Key

LZCVLSCLDFIVLH-FDXVXMCESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

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